molecular formula C15H10O5 B2686049 2-Benzoylterephthalic acid CAS No. 573-69-3

2-Benzoylterephthalic acid

Cat. No.: B2686049
CAS No.: 573-69-3
M. Wt: 270.24
InChI Key: QPWPGTPJKLLPGE-UHFFFAOYSA-N
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Description

2-Benzoylterephthalic acid is an organic compound with the molecular formula C15H10O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylterephthalic acid typically involves the Friedel-Crafts acylation of terephthalic acid. In this reaction, terephthalic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H4(COOH)2+C6H5COClAlCl3C6H4(COOH)(COC6H5)+HCl\text{C}_6\text{H}_4(\text{COOH})_2 + \text{C}_6\text{H}_5\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COOH})(\text{COC}_6\text{H}_5) + \text{HCl} C6​H4​(COOH)2​+C6​H5​COClAlCl3​​C6​H4​(COOH)(COC6​H5​)+HCl

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production is less common. Industrial methods would likely involve optimization of the Friedel-Crafts acylation process to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylterephthalic acid can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzoylterephthalic acid can be converted to terephthalic acid and benzoic acid.

    Reduction: The reduction of the carbonyl group yields 2-(hydroxyphenyl)terephthalic acid.

    Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituents introduced.

Scientific Research Applications

2-Benzoylterephthalic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate.

    Industry: It is used in the production of high-performance materials, such as modified polyesters and resins.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).

    Isophthalic Acid: An isomer of terephthalic acid, used in the production of high-performance polymers.

    Phthalic Acid: Another isomer, used in the manufacture of plasticizers and resins.

Uniqueness

2-Benzoylterephthalic acid is unique due to the presence of the benzoyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid

Properties

IUPAC Name

2-benzoylterephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)12-8-10(14(17)18)6-7-11(12)15(19)20/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWPGTPJKLLPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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